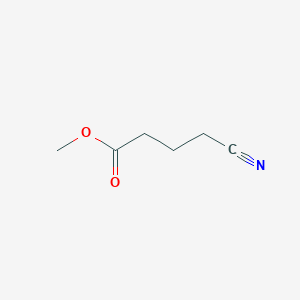

Methyl 4-cyanobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-cyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLXOVLDIFDCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41126-15-2 | |

| Record name | methyl 4-cyanobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Cyanobutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobutanoate is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a nitrile and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including gamma-aminobutyric acid (GABA) analogs and various heterocyclic compounds.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its practical utility in research and development settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-cyano-butanoic acid methyl ester, is a clear, colorless liquid.[2] A thorough understanding of its chemical and physical properties is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 41126-15-2 |

| IUPAC Name | This compound |

| Synonyms | Butanoic acid, 4-cyano-, methyl ester |

| Density | 1.05 g/cm³ (predicted) |

| Boiling Point | 215.3 °C at 760 mmHg (predicted) |

| Flash Point | 87.2 °C (predicted) |

| XLogP3 | 0.4 |

Note: Some physical properties are predicted values from computational models and should be used as a guide.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. These include a singlet for the methyl ester protons, and multiplets for the three methylene groups of the butane chain. The chemical shifts of the methylene groups will be influenced by their proximity to the electron-withdrawing nitrile and ester groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the six unique carbon atoms. Key signals include the carbonyl carbon of the ester, the nitrile carbon, the methoxy carbon, and the three methylene carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. Another strong band around 1740 cm⁻¹ corresponds to the C=O stretch of the ester.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns can provide further structural information.[4][5][6][7][8]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and illustrative approach involves the nucleophilic substitution of a suitable halo-ester with a cyanide salt.

Synthesis from Methyl 4-halobutanoate

A prevalent laboratory-scale synthesis involves the reaction of a methyl 4-halobutanoate (e.g., methyl 4-chlorobutanoate or methyl 4-bromobutanoate) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Reagent Addition: An alkali metal cyanide (e.g., sodium cyanide) is added to the solvent and stirred until dissolved. Caution: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Substrate Addition: Methyl 4-chlorobutanoate or methyl 4-bromobutanoate is added dropwise to the cyanide solution at room temperature.[2]

-

Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted several times with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO is often preferred as it effectively dissolves the ionic cyanide salt and facilitates the SN2 reaction mechanism.

-

Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive heat should be avoided to minimize side reactions.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent potential side reactions with atmospheric moisture or oxygen.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.[1] Both the nitrile and the ester groups can undergo a variety of chemical transformations.

Transformations of the Nitrile Group

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction is a key step in the synthesis of 5-aminopentanoic acid derivatives.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[9] This would convert this compound into a derivative of adipic acid.

-

Grignard Reaction: Reaction with Grignard reagents can convert the nitrile into a ketone.

Transformations of the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.[9][10][11]

-

Amidation: The ester can react with amines to form amides.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its ability to be transformed into molecules containing both an amine and a carboxylic acid functionality (or their derivatives) makes it particularly useful for the synthesis of:

-

GABA Analogs: Gamma-aminobutyric acid (GABA) is an important neurotransmitter. Analogs of GABA are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.

-

Heterocyclic Compounds: The functional groups of this compound can be utilized in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules.

-

Peptidomimetics: The amino acid-like structure that can be derived from this compound makes it a useful component in the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides.

The incorporation of a methyl group, in general, can significantly impact the physicochemical and pharmacokinetic properties of a drug molecule.[12][13]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H9NO2 | CID 13879654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. leah4sci.com [leah4sci.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. zenodo.org [zenodo.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

"Methyl 4-cyanobutanoate" CAS number and molecular structure

An In-depth Technical Guide to Methyl 4-cyanobutanoate: Synthesis, Reactions, and Applications in Modern Drug Discovery

Abstract

This compound is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Possessing both a nitrile and a methyl ester functional group, it serves as a versatile and valuable building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, robust synthetic methodologies, and key chemical transformations. With a focus on practical application, we delve into its role as a precursor for bioactive molecules, including Gamma-aminobutyric acid (GABA) analogs, and provide exemplary, detailed experimental protocols for its synthesis and derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Chemical Identity and Properties

This compound is a linear aliphatic molecule containing a four-carbon chain functionalized with a terminal nitrile group and a methyl ester. This dual functionality is the cornerstone of its synthetic utility, allowing for orthogonal or sequential chemical modifications.

Molecular Structure

The structure of this compound is characterized by a methyl ester at one end of the butane chain and a cyano (nitrile) group at the other.

-

IUPAC Name: this compound[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 41126-15-2 | [1][3] |

| Molecular Formula | C₆H₉NO₂ | [1][2][3] |

| Molecular Weight | 127.14 g/mol | [1][3] |

| Monoisotopic Mass | 127.063328530 Da | [1][2] |

| Predicted XLogP3 | 0.4 | [1][2] |

| Purity | Typically ≥95-97% | |

| Storage | Room temperature, dry conditions | [3] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction. This pathway is efficient and relies on readily available starting materials.

Primary Synthetic Route: Nucleophilic Substitution

The synthesis is typically achieved via the reaction of a methyl 4-halobutanoate (e.g., methyl 4-bromobutanoate or methyl 4-chlorobutanoate) with an alkali metal cyanide, such as sodium or potassium cyanide.

Mechanism: This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen (the leaving group). The choice of a polar aprotic solvent, such as DMSO or acetone, is crucial as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and highly reactive, thus accelerating the reaction rate.

Caption: General workflow for the Sɴ2 synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic value of this compound lies in the differential reactivity of its two functional groups, making it a powerful intermediate in the production of pharmaceuticals and other bioactive molecules.[3]

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups.

-

Reduction to a Primary Amine: This is arguably the most significant transformation in a pharmaceutical context. The nitrile can be reduced to a primary amine using various reagents, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium), or chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). This reaction yields methyl 5-aminopentanoate , a direct precursor to GABA analogs and a building block for various heterocyclic compounds.[3]

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding adipic acid monomethyl ester .

Transformations of the Ester Group

The methyl ester group can also be selectively targeted.

-

Hydrolysis to a Carboxylic Acid: Saponification using a base (e.g., NaOH) followed by acidic workup hydrolyzes the ester to yield 4-cyanobutanoic acid . This allows for subsequent modifications at the carboxylate, such as amide bond formation.

-

Reduction to an Alcohol: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, yielding 5-hydroxypentanenitrile . Note that LiAlH₄ will also reduce the nitrile group simultaneously.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Caption: Key synthetic transformations of this compound.

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound from Methyl 4-bromobutanoate

This protocol is based on well-established cyanide displacement reactions.[4]

-

Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Charge the flask with sodium cyanide (1.2 equivalents) and anhydrous DMSO (200 mL).

-

Addition: Stir the suspension under a nitrogen atmosphere. Add methyl 4-bromobutanoate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 40°C. An ice bath may be required for cooling.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into 500 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with saturated brine (2 x 100 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Catalytic Reduction of this compound to Methyl 5-aminopentanoate

-

Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 equivalent) dissolved in methanol (10 volumes).

-

Catalyst: Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in methanol.

-

Reaction: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-50°C with vigorous stirring.

-

Monitoring: The reaction is complete when hydrogen uptake ceases. This can take several hours.

-

Workup: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Raney Nickel catalyst. Wash the pad with additional methanol.

-

Concentration: Combine the filtrates and remove the methanol under reduced pressure to yield the crude Methyl 5-aminopentanoate, which can be purified further if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: According to its classification, the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Handling Cyanides: The synthesis involves alkali metal cyanides, which are acutely toxic. Ensure an emergency cyanide poisoning antidote kit is available and that personnel are trained in its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas; therefore, all workup procedures must be handled with extreme care, avoiding acidic conditions until all free cyanide has been quenched or removed.

Conclusion

This compound is a quintessential example of a versatile molecular building block. Its value to the research and drug development community is derived from its bifunctional nature, which allows for a wide array of selective chemical transformations. By understanding its synthesis, reactivity, and proper handling, scientists can effectively utilize this compound to construct complex target molecules, accelerating the discovery of new pharmaceuticals and other advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13879654, this compound. Available from: [Link]

-

MySkinRecipes (2025). This compound. Available from: [Link]

-

PubChemLite (2025). This compound (C6H9NO2). Available from: [Link]

- Google Patents (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.

-

ChemSynthesis (2025). methyl 4-cyano-4-oxobutanoate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12931857, methyl (E)-4-cyanobut-2-enoate. Available from: [Link]

-

Chemical Synthesis Database (2025). methyl 2-(benzylideneamino)-4-cyanobutanoate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). (4RS)-Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9898827, 4-Cyano-4-methylbutanoic acid. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Available from: [Link]

-

National Center for Biotechnology Information (2013). [Application of methyl in drug design]. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21669469, Methyl 4-cyano-3-methoxybutanoate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7747, Methyl cyanoacetate. Available from: [Link]

Sources

- 1. This compound | C6H9NO2 | CID 13879654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google Patents [patents.google.com]

A Spectroscopic Guide to Methyl 4-cyanobutanoate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-cyanobutanoate (C₆H₉NO₂; CAS No: 41126-15-2), a bifunctional molecule incorporating both a nitrile and an ester moiety.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the prediction of its chemical behavior in various synthetic transformations.

Introduction: The Chemical Identity of this compound

This compound is a valuable building block in organic synthesis, utilized in the preparation of a diverse range of compounds, from pharmaceuticals to specialty polymers. Its dual functionality allows for selective chemical modifications at either the nitrile or the ester group, making it a versatile intermediate. Accurate and comprehensive spectroscopic characterization is the cornerstone of its effective application, ensuring both the integrity of starting materials and the confirmation of desired reaction outcomes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of the molecule.

Molecular Structure and Logic of Analysis:

The structure of this compound dictates the expected spectroscopic features. The molecule consists of a four-carbon chain with a methyl ester at one end and a nitrile group at the other. This linear arrangement and the distinct electronic environments of the protons and carbons will give rise to a predictable and interpretable set of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a small sample of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz).

Data Interpretation and Causality:

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as the ester and nitrile functionalities, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting of signals (multiplicity) is due to spin-spin coupling between neighboring, non-equivalent protons and follows the n+1 rule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.70 | Singlet | 3H | -OCH₃ |

| b | ~2.51 | Triplet | 2H | -CH₂-C≡N |

| c | ~2.00 | Multiplet | 2H | -CH₂-CH₂-CH₂- |

| d | ~3.50 | Triplet | 2H | -CH₂-COOCH₃ |

Data is based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions. A published ¹H NMR spectrum reports the following shifts: δ 3.70 (s, 3H), 3.54 – 3.45 (m, 2H), 2.51 (t, J = 7.1 Hz, 2H), 2.05 – 1.95 (m, 2H).[2]

-

-OCH₃ (a): The methyl protons of the ester group are the most shielded, appearing as a sharp singlet around 3.70 ppm due to the absence of adjacent protons.

-

-CH₂-C≡N (b): The methylene protons adjacent to the electron-withdrawing nitrile group are deshielded and appear as a triplet around 2.51 ppm, split by the neighboring methylene group.

-

-CH₂-CH₂-CH₂- (c): The central methylene protons are the most shielded of the methylene groups and appear as a multiplet (a pentet or quintet) around 2.00 ppm, being coupled to the two adjacent methylene groups.

-

-CH₂-COOCH₃ (d): The methylene protons adjacent to the carbonyl group of the ester are also deshielded and appear as a triplet around 3.50 ppm, split by the neighboring methylene group.

Caption: ¹H NMR spin-spin coupling relationships in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each unique carbon atom in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired under similar conditions as the ¹H NMR, using a deuterated solvent and TMS as a reference. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

Data Interpretation and Causality:

The chemical shifts of carbon atoms are highly sensitive to their chemical environment. Carbons in electron-poor environments, such as carbonyl and nitrile carbons, are significantly deshielded and appear at high chemical shifts.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~173 | C=O (Ester) |

| C2 | ~119 | C≡N (Nitrile) |

| C3 | ~52 | -OCH₃ |

| C4 | ~33 | -CH₂-COOCH₃ |

| C5 | ~23 | -CH₂-CH₂-CH₂- |

| C6 | ~16 | -CH₂-C≡N |

Note: These are predicted chemical shifts based on standard values. Actual experimental values may differ slightly.

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded carbon, appearing at the lowest field (~173 ppm).

-

C≡N (Nitrile Carbon): The nitrile carbon also experiences significant deshielding and resonates in the range of 110-125 ppm.

-

-OCH₃ (Methyl Carbon): The methyl carbon of the ester is relatively shielded and appears around 52 ppm.

-

Methylene Carbons: The three methylene carbons will have distinct chemical shifts based on their proximity to the electron-withdrawing groups. The carbon adjacent to the ester carbonyl will be the most deshielded of the three, followed by the carbon adjacent to the nitrile group, and finally the central methylene carbon, which will be the most shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

An IR spectrum of this compound can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) and passing a beam of infrared light through the sample.

Data Interpretation and Causality:

The presence of the ester and nitrile functional groups in this compound will give rise to characteristic, strong absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (sp³ hybridized carbons) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1200 | Strong | C-O stretch (Ester) |

-

C≡N Stretch: The nitrile group exhibits a characteristic, sharp absorption of medium intensity in the region of 2200-2260 cm⁻¹.

-

C=O Stretch: The carbonyl group of the ester gives a very strong and sharp absorption band in the range of 1735-1750 cm⁻¹.

-

C-H Stretch: The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain and the methyl group appear as a group of bands just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretching of the ester group typically shows a strong absorption in the fingerprint region, between 1000 and 1300 cm⁻¹.

Caption: A simplified workflow for obtaining and interpreting an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol:

A mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation and Causality:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.14 g/mol ).[1] Additionally, a series of fragment ions will be observed, resulting from the cleavage of weaker bonds in the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 127, corresponding to the intact molecule with one electron removed.

-

Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 96, resulting from the cleavage of the C-O bond of the ester.

-

Loss of the Ester Group (-COOCH₃): A fragment at m/z = 68, due to the loss of the entire methyl ester functionality.

-

McLafferty Rearrangement: A potential rearrangement followed by fragmentation could lead to other characteristic peaks.

-

Cleavage adjacent to the Nitrile: Fragmentation of the alkyl chain can also occur.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Portrait

The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for the identification and characterization of this important synthetic intermediate. The data presented in this guide serves as a reliable reference for researchers and scientists working with this compound, facilitating its effective use in the advancement of chemical synthesis and drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Meat & Livestock Australia. Determining which of the halogenated small molecules from Asparagopsis is responsible for the observed activity in inhibiting methane production in cattle and sheep. MLA Final Report, May 2022. [Link]

Sources

The Strategic Versatility of Methyl 4-Cyanobutanoate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of bifunctional building blocks, methyl 4-cyanobutanoate has emerged as a versatile and highly valuable precursor, offering a unique combination of reactivity that enables access to a diverse array of important chemical entities. This technical guide provides a comprehensive overview of the core synthetic transformations of this compound, highlighting its pivotal role in the synthesis of key intermediates for the pharmaceutical and materials science sectors. Through an exploration of its fundamental reactivity and a detailed examination of its applications, this document aims to equip researchers and professionals with the knowledge to effectively harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Reactivity Profile

This compound, with a molecular formula of C₆H₉NO₂, possesses two key functional groups: a methyl ester and a nitrile. This dual functionality is the cornerstone of its synthetic utility, allowing for a wide range of selective transformations.

| Property | Value |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 41126-15-2 |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 210-212 °C |

| Density | Approx. 1.03 g/cm³ |

The reactivity of this compound is dictated by the distinct electrophilic nature of the carbonyl carbon of the ester and the carbon atom of the nitrile group. This allows for orthogonal chemical modifications, where one group can be manipulated while the other remains intact under specific reaction conditions. Furthermore, the linear four-carbon chain provides a flexible scaffold for the construction of five- and six-membered heterocyclic systems, which are prevalent in biologically active molecules.

Key Synthetic Transformations and Mechanistic Insights

The true power of this compound as a synthetic precursor is realized through its conversion into a variety of valuable downstream intermediates. The following sections detail the most critical of these transformations, providing both mechanistic understanding and practical experimental guidance.

Hydrolysis to 5-Cyanovaleric Acid and Adipic Acid

The controlled hydrolysis of the ester functionality in this compound provides a direct route to 5-cyanovaleric acid, a valuable intermediate in its own right. This transformation is typically achieved under basic conditions, followed by an acidic workup.

Mechanism of Ester Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate. Subsequent protonation during the acidic workup yields the carboxylic acid.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Further hydrolysis of the nitrile group in 5-cyanovaleric acid under more forcing acidic or basic conditions yields adipic acid, a key monomer in the production of nylon-6,6. This two-step hydrolysis pathway highlights the ability to selectively transform one functional group in the presence of the other.

Experimental Protocol: Synthesis of 5-Cyanovaleric Acid

-

To a solution of this compound (1 equivalent) in methanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford 5-cyanovaleric acid.

Reduction to Methyl 5-Aminopentanoate and Piperidin-2-one

The selective reduction of the nitrile group in this compound is a critical transformation that opens the door to a variety of nitrogen-containing compounds. Catalytic hydrogenation is the most common and efficient method for this conversion.

Mechanism of Catalytic Hydrogenation of Nitriles:

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney nickel. The nitrile adsorbs onto the catalyst surface, and hydrogen is delivered to the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

The Unseen Workhorse: A Technical Guide to the Discovery and Synthetic Evolution of Methyl 4-cyanobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-cyanobutanoate, a bifunctional molecule bearing both a nitrile and an ester moiety, represents a versatile building block in modern organic synthesis. While its formal "discovery" is not marked by a singular seminal publication, its history is intrinsically woven into the fabric of the development of synthetic methodologies for nitriles and esters. This in-depth guide navigates the historical context of its emergence, dissects the logical evolution of its synthesis, provides detailed, field-proven protocols for its preparation, and explores its contemporary applications.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (C₆H₉NO₂) is a colorless liquid that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the methyl ester can undergo hydrolysis, amidation, or reduction to an alcohol. This dual functionality allows for a stepwise and controlled elaboration of molecular complexity, making it a strategic choice for synthetic chemists.

Historical Context: A Synthesis Born from Methodological Advancements

The story of this compound is not one of a sudden breakthrough but rather a logical consequence of the maturation of organic synthesis as a predictive science. The latter half of the 19th and the early 20th centuries saw the systematic development of reactions to form carbon-carbon and carbon-heteroatom bonds, laying the groundwork for the eventual synthesis of such bifunctional compounds.

The Dawn of Nitrile and Ester Synthesis

The foundations for the synthesis of molecules like this compound were laid by pioneers of organic chemistry. While direct evidence of their work on this specific molecule is not apparent, their development of fundamental reactions for creating nitriles and esters was the essential prerequisite.

The first synthesis of an organic nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782.[2] This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834.[2] These early syntheses established the nitrile group as a key functional moiety in organic chemistry.

Simultaneously, the process of esterification, the formation of an ester from a carboxylic acid and an alcohol, was being systematically studied. The acid-catalyzed reaction, often referred to as Fischer-Speier esterification, became a cornerstone of organic synthesis.[3]

The Emergence of this compound

While a definitive first synthesis remains elusive in early literature, the compound was known and characterized by the mid-1980s. A 1985 study in Environmental Science & Technology identified this compound as a product of the aqueous chlorination of humic acid, confirming its existence and analytical characterization at that time.[4][5] The synthesis of its parent acid, 4-cyanobutanoic acid, was also established in the chemical literature.[3][6] The straightforward nature of esterifying a carboxylic acid suggests that this compound was likely prepared and used as an intermediate long before its specific properties or applications were the primary focus of a publication.

The Synthetic Blueprint: From Concept to Laboratory Reality

The synthesis of this compound can be approached through several logical pathways, each reflecting a different strategic bond formation. The two most common and historically significant routes involve either the formation of the carbon-cyanide bond or the esterification of a pre-existing cyano-acid.

Route A: Nucleophilic Cyanation of a Haloester

This is arguably the most direct and widely employed method for the laboratory-scale synthesis of this compound. The strategy relies on the nucleophilic displacement of a halide from a suitable methyl 4-halobutanoate with a cyanide salt.

Causality Behind Experimental Choices:

-

Choice of Halide: Bromides are often preferred over chlorides due to the better leaving group ability of the bromide ion, leading to faster reaction rates. Iodides are even more reactive but are typically more expensive and less stable.

-

Choice of Cyanide Salt: Sodium or potassium cyanide are the most common choices. The choice of cation has a minor effect on reactivity but can influence solubility in the chosen solvent.

-

Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for Sₙ2 reactions as it solvates the cation while leaving the cyanide anion highly nucleophilic. Alcohols like methanol or ethanol can also be used, though the reaction may be slower.

Experimental Protocol: Synthesis of this compound from Methyl 4-bromobutanoate

Diagrammatic Workflow:

Caption: Workflow for the synthesis of this compound via nucleophilic cyanation.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with sodium cyanide (1.1 equivalents) and anhydrous dimethylformamide (DMF).

-

Addition of Haloester: Methyl 4-bromobutanoate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl 4-bromobutanoate | NaCN | DMF | 70 | 4-6 | 85-95 |

| Methyl 4-chlorobutanoate | KCN | DMSO | 90 | 8-12 | 70-80 |

Route B: Esterification of 4-Cyanobutanoic Acid

An alternative strategy involves the formation of the ester functionality from the corresponding carboxylic acid, 4-cyanobutanoic acid. This approach is particularly useful if the cyano-acid is readily available.

Causality Behind Experimental Choices:

-

Esterification Method: Fischer-Speier esterification, using an excess of methanol and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid), is the most common and cost-effective method.[7]

-

Removal of Water: The reaction is an equilibrium process. To drive it towards the product, water must be removed, often by using a large excess of the alcohol (methanol) or by azeotropic distillation.

-

Alternative Reagents: For substrates sensitive to strong acids, milder esterification methods can be employed, such as using thionyl chloride to form the acid chloride followed by reaction with methanol, or using diazomethane (though this is hazardous and typically reserved for small-scale syntheses).[8]

Experimental Protocol: Fischer-Speier Esterification of 4-Cyanobutanoic Acid

Diagrammatic Workflow:

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Step-by-Step Methodology:

-

Reaction Setup: A round-bottom flask is charged with 4-cyanobutanoic acid (1.0 equivalent) and a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the stirred solution.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The reaction can be monitored by TLC or by the disappearance of the starting carboxylic acid.

-

Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude ester is purified by vacuum distillation.

Quantitative Data Summary:

| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Cyanobutanoic Acid | Methanol | H₂SO₄ | Reflux | 3-5 | 90-98 |

| 4-Cyanobutanoic Acid | SOCl₂, then Methanol | N/A | 0 to RT | 2-3 | 90-97 |

Conclusion: An Enduring Legacy in Synthesis

This compound, while not having a celebrated moment of discovery, stands as a testament to the power and elegance of synthetic organic chemistry. Its preparation is a classic example of the application of fundamental, time-tested reactions. The continued use of this versatile bifunctional molecule in academic and industrial research underscores its enduring importance as a reliable and adaptable building block for the creation of novel and valuable chemical entities. The logical and efficient synthetic routes to its preparation ensure its continued accessibility to the scientific community, paving the way for future innovations in drug discovery and materials science.

References

-

Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659–664. [Link]

-

Davis, D. T. (199). The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies. [Link]

-

de Leer, E. W. B., Damsté, J. S. S., Erkelens, C., & de Galan, L. (1985). Identification of 3-cyanopropanoic and 4-cyanobutanoic acids in chlorinated humic acid. Environmental Science & Technology, 19(6), 512–522. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyanobutanoic acid. PubChem. [Link]

-

Environmental Science & Technology 1985 vol.19 vo.6. (1985). Environmental Science & Technology, 19(6). [Link]

-

Untitled - DSpace. (n.d.). [Link]

-

Alternative formats If you require this document in an alternative... (n.d.). [Link]

-

Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

-

Keynotes in Organic Chemistry. (n.d.). [Link]

- WO2007148208A2 - Carbonylated (aza) cyclohexanes as dopamine d3 receptor ligands. (n.d.).

-

Synthesis of fluorinated organic compounds for use as additives in Lithium-Ion Batteries - Durham E-Theses. (n.d.). [Link]

-

Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). SciSpace. [Link]

-

Acid to Ester - Common Conditions. (n.d.). [Link]

-

Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. (1961). The Journal of Organic Chemistry, 26(9), 3488–3491. [Link]

-

This compound - MySkinRecipes. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. WO2007148208A2 - Carbonylated (aza) cyclohexanes as dopamine d3 receptor ligands - Google Patents [patents.google.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Chemistry and Toxicity of Disinfection - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-Cyanobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-cyanobutanoate, with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol , is a bifunctional molecule containing both a nitrile and a methyl ester group.[1][2] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[3] Its utility in creating gamma-aminobutyric acid (GABA) analogs and other bioactive molecules underscores the importance of understanding its physicochemical properties.[3] This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different environmental conditions. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 41126-15-2 | [1] |

| Predicted XLogP3 | 0.4 | [1] |

The predicted XLogP3 value of 0.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1] This indicates that it is likely to exhibit solubility in a range of polar and some non-polar organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification, and formulation. Based on the structure of this compound and the general principles of "like dissolves like," a qualitative solubility profile can be predicted. The presence of the polar ester and nitrile functionalities suggests good solubility in polar organic solvents.

Predicted Solubility of this compound in Common Solvents:

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | High (80.1) | Moderately Soluble | The ester and nitrile groups can form hydrogen bonds with water, but the hydrocarbon backbone may limit high solubility. A structurally similar compound, methyl 4-oxobutanoate, is highly soluble in water.[4] |

| Methanol | High (32.7) | Highly Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the ester and nitrile groups.[5][6] |

| Ethanol | High (24.5) | Highly Soluble | Similar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound. |

| Acetone | Polar Aprotic (20.7) | Soluble | Acetone's polarity should allow for favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic (9.1) | Soluble | Dichloromethane is a good solvent for a wide range of organic compounds and should dissolve this compound.[7] |

| Ethyl Acetate | Moderately Polar (6.0) | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for another ester-containing molecule.[8] |

| Hexane | Non-polar (1.9) | Sparingly Soluble to Insoluble | The non-polar nature of hexane makes it a poor solvent for the polar functional groups of this compound.[9] |

Experimental Protocol for Solubility Determination

A straightforward method to experimentally determine the solubility of this compound involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter can be used.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is then calculated and can be expressed in units such as g/100 mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is a crucial consideration for its synthesis, storage, and application. Degradation can occur through several pathways, including hydrolysis, thermal decomposition, and photolysis.

Hydrolysis

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, this compound is expected to undergo reversible hydrolysis to yield 4-cyanobutanoic acid and methanol.[10] To drive the reaction towards the hydrolysis products, an excess of water is typically used.[10]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is generally irreversible and proceeds by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[11] The products are the salt of the carboxylic acid (sodium 4-cyanobutanoate) and methanol.[11]

Thermal Stability

The thermal stability of esters is an important factor, especially in applications that involve heating. Studies on the thermal decomposition of related esters like methyl butanoate and methyl decanoate indicate that degradation at elevated temperatures proceeds through complex radical mechanisms.[12][13][14] For methyl butanoate, the main decomposition pathway at high temperatures (1500-2200 K) involves the homolytic cleavage of C-C and C-O bonds.[12] While this compound is expected to be stable at room temperature, it may decompose upon strong heating.[9]

Photostability

The photostability of a compound refers to its ability to withstand exposure to light. While no specific photostability data for this compound was found, compounds with ester and nitrile functional groups are not typically considered highly sensitive to visible light. However, exposure to high-energy ultraviolet (UV) radiation could potentially lead to degradation. Photostability testing is recommended if the intended application involves significant light exposure.

Storage and Handling

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[3][15]

Experimental Protocol for Stability Assessment

A common approach to assess the chemical stability of a compound involves forced degradation studies.

-

Stress Conditions: Subject samples of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at a specified temperature (e.g., 60 °C).

-

Thermal: Dry heat at a specified temperature (e.g., 100 °C).

-

Photolytic: Exposure to a controlled light source (e.g., UV lamp).

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.

-

Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. This method should be able to separate the parent compound from its degradation products.[15][16]

-

Data Evaluation: The rate of degradation can be determined by monitoring the decrease in the concentration of the parent compound over time. The degradation products can also be identified and quantified.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a versatile chemical intermediate with a predicted solubility profile that favors polar organic solvents. Its stability is influenced by factors such as pH and temperature, with hydrolysis being a key degradation pathway under acidic or basic conditions. While specific quantitative data is limited, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals to effectively handle, store, and utilize this compound in their work. Further experimental investigation is encouraged to establish precise quantitative solubility and stability parameters.

References

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13879654, this compound. Retrieved January 5, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6344, Dichloromethane. Retrieved January 5, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved January 5, 2026 from [Link].

-

Ali, M. A., & Violi, A. (2013). Reaction pathways for the thermal decomposition of methyl butanoate. The Journal of organic chemistry, 78(12), 5898–5908. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8058, Hexane. Retrieved January 5, 2026 from [Link].

- Bounaceur, R., Warkentin, L., & Battin-Leclerc, F. (2011). Experimental and modeling study of the thermal decomposition of methyl decanoate. Proceedings of the Combustion Institute, 33(1), 239-246.

- Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.

-

Crysdot LLC. This compound. Retrieved January 5, 2026 from [Link]

-

Huynh, L. K., & Violi, A. (2008). Thermal decomposition of methyl butanoate: ab initio study of a biodiesel fuel surrogate. The Journal of organic chemistry, 73(1), 94–101. [Link]

-

MySkinRecipes. This compound. Retrieved January 5, 2026 from [Link]

-

Quora. (2020). What is methyl butanoate equation of basic hydrolysis? What are the names of substances formed (with simplified V structural formulas)? Retrieved January 5, 2026 from [Link]

-

Quora. (2020). What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? Retrieved January 5, 2026 from [Link]

-

ResearchGate. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved January 5, 2026 from [Link]

-

ResearchGate. (2016). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Retrieved January 5, 2026 from [Link]

-

Chemguide. Hydrolysing esters. Retrieved January 5, 2026 from [Link]

-

NU Research Portal. (2025). Solubility Properties of Methanol in Inorganic Solvents. Retrieved January 5, 2026 from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 887, Methanol. Retrieved January 5, 2026 from [Link].

-

Wikipedia. (2024). Methyl acetate. Retrieved January 5, 2026 from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6584, Methyl Acetate. Retrieved January 5, 2026 from [Link].

-

MDPI. (2021). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Retrieved January 5, 2026 from [Link]

-

Japan Environment Agency. (1995). III Analytical Methods. Retrieved January 5, 2026 from [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Analytical Methods for the Degradation of Phytoconstituents. Retrieved January 5, 2026 from [Link]

Sources

- 1. This compound | C6H9NO2 | CID 13879654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 41126-15-2 | 4137-1-0F | MDL MFCD12168338 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound [myskinrecipes.com]

- 4. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. research.nu.edu.kz [research.nu.edu.kz]

- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. env.go.jp [env.go.jp]

- 16. ijmr.net.in [ijmr.net.in]

Safety and handling of "Methyl 4-cyanobutanoate" in the lab

An In-Depth Technical Guide to the Safe Laboratory Handling of Methyl 4-cyanobutanoate

Introduction

This compound (CAS No. 41126-15-2) is a bifunctional molecule featuring both a nitrile and an ester group, making it a versatile intermediate in advanced organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where it serves as a building block for complex molecules such as gamma-aminobutyric acid (GABA) analogs and various heterocyclic compounds.[1] However, the very reactivity that makes this compound valuable also introduces significant health and safety risks. The presence of the cyano (-C≡N) group places this compound in a class of compounds requiring rigorous handling protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety rules to provide a deep, mechanistic understanding of the hazards involved and the scientific rationale behind each safety protocol. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of intrinsic safety and ensuring the well-being of all laboratory personnel.

Section 1: Chemical and Physical Profile

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. The dual functionality of this compound dictates its reactivity, potential incompatibilities, and toxicological profile.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-cyanobutyrate, Butanoic acid, 4-cyano-, methyl ester[2] |

| CAS Number | 41126-15-2[2][3][4] |

| Molecular Formula | C₆H₉NO₂[2][4] |

| Molecular Weight | 127.14 g/mol [2] |

| Appearance | Liquid (based on related compounds) |

The critical feature of this molecule is the terminal nitrile group. While organic nitriles (alkyl cyanides) are not as acutely toxic as inorganic cyanide salts like potassium cyanide (KCN), they can metabolize in the body or decompose under certain conditions to release the cyanide ion (CN⁻).[5] This ion is a potent inhibitor of cellular respiration, presenting a significant toxicological threat.[6]

Section 2: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. For this compound, these are both toxicological and chemical in nature.

Toxicological Hazards

The primary toxicological concern is the cyanide moiety. The cyanide ion binds to the ferric iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding prevents cells from using oxygen, leading to cytotoxic hypoxia and, in severe cases, rapid organ failure and death.[6][7] Exposure can occur via inhalation, dermal absorption, or ingestion.[8]

GHS Hazard Classification for this compound

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2] | |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[2] |

Reactivity Hazards

The most severe chemical reactivity hazard is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas.[6] This occurs when cyanide-containing compounds come into contact with acids. The reaction is rapid and can release lethal concentrations of HCN into the laboratory atmosphere. Additionally, the compound is incompatible with strong oxidizing agents and strong bases.[9][10][11] Thermal decomposition can also release toxic fumes, including nitrogen oxides and carbon oxides.[3][9]

Caption: Hazard causality chain for this compound.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, starting with robust engineering controls and followed by the consistent use of appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][12] This is non-negotiable. The hood provides primary containment, protecting the user from inhaling harmful vapors and ensuring that any accidental release of HCN gas is vented safely away from the laboratory environment.

-

Designated Area: Establish a designated area within the lab specifically for work with cyanide compounds. This area should be clearly marked with warning signs.[12][13]

-

Safety Equipment: An emergency safety shower and eyewash station must be accessible and recently tested.[12] Ensure the path to this equipment is always clear.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the chemical's hazards.

| Task | Body Protection | Hand Protection | Eye/Face Protection |

| Weighing/Transfer | Lab Coat | Double Nitrile Gloves[6][12] | Safety Goggles |

| Reaction Setup/Workup | Lab Coat | Double Nitrile Gloves[6][12] | Safety Goggles and Face Shield[14] |

| Decontamination/Waste Handling | Lab Coat | Chemical-resistant Gauntlets (Nitrile) | Safety Goggles |

-

Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are the minimum requirement.[15][16][17] Double-gloving is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.[6][12]

-

Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or vigorous reaction.[14]

Section 4: Standard Operating Procedures (SOPs)

Consistent adherence to established protocols is critical for safety. The following procedures should be incorporated into lab-specific SOPs.

Caption: Logic flow for emergency response to a cyanide incident.

| Exposure Type | Immediate Action |

| Skin Contact | Immediately remove all contaminated clothing. Vigorously flush the affected skin with water in an emergency shower for at least 15 minutes. [6][12][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water in an emergency eyewash station for at least 15 minutes, holding the eyelids open. [3][6][12][13] |

| Inhalation | Move the victim to fresh air immediately. [12][13]CRITICAL: DO NOT perform mouth-to-mouth or mouth-to-nose resuscitation. This poses a risk of exposing the rescuer. If trained, perform chest compressions only until medical help arrives. [12][13][18] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [3][6] |

For ALL exposures, immediately call 911 or your institution's emergency number. [6][12]Clearly state that a cyanide exposure has occurred. Have a copy of the Safety Data Sheet (SDS) ready for the emergency responders. [6][13]

Spill Management

-

Minor Spill (inside a fume hood): If you are trained and equipped, decontaminate the spill area using the procedure outlined in Section 4.3.

-

Major Spill (or any spill outside a fume hood): Evacuate the laboratory immediately, alerting all personnel. Close the doors to the affected area and call emergency services from a safe location. [12][13]

Conclusion

This compound is a valuable synthetic tool, but its safe use is contingent upon a disciplined and knowledgeable approach. The hazards associated with its nitrile group are significant but manageable through the consistent application of robust engineering controls, appropriate personal protective equipment, and strict adherence to the standard operating and emergency procedures outlined in this guide. By understanding the causality behind these protocols, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work.

References

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health & Safety. [Link]

-

Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

-

Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]

-

Cyanides. University of Illinois Division of Research Safety. [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

-

This compound | C6H9NO2. PubChem, National Center for Biotechnology Information. [Link]

-

Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

-

First aid for cyanide exposure. Monash University Health Safety & Wellbeing. [Link]

-

Nitrile Gloves: 4 Aspects of Superior Hand Protection. Thomasnet. [Link]

-

WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]

-

Alkyl cyanides are as poisonous as KCN. Doubtnut. [Link]

-

This compound. MySkinRecipes. [Link]

-

Cyanide Toxicity. StatPearls, National Center for Biotechnology Information. [Link]

-

Cyanide Compounds. U.S. Environmental Protection Agency. [Link]

-

Cyanide Toxicity: Background, Pathophysiology, Etiology. Medscape. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H9NO2 | CID 13879654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. CAS 41126-15-2 | 4137-1-0F | MDL MFCD12168338 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. allen.in [allen.in]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Cyanide Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 8. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 5.imimg.com [5.imimg.com]

- 11. fishersci.fr [fishersci.fr]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 15. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 16. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 17. business.medtecs.com [business.medtecs.com]

- 18. monash.edu [monash.edu]

Methyl 4-Cyanobutanoate: A Versatile Cyano-Ester Building Block in Modern Synthesis

Abstract

Methyl 4-cyanobutanoate is a bifunctional organic molecule that has garnered significant interest as a versatile building block in organic synthesis. Possessing both a nitrile and a methyl ester functional group, it offers orthogonal reactivity that enables its use as a precursor to a wide array of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth review of this compound, covering its synthesis, physicochemical properties, key chemical transformations, and strategic applications. We will explore the causality behind its utility, grounded in the unique electronic properties of the nitrile moiety and the reactivity of the ester. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction to this compound

This compound (CAS No: 41126-15-2) is an aliphatic molecule featuring a four-carbon chain terminated by a nitrile group at one end and a methyl ester at the other.[1] This unique arrangement of functional groups makes it a valuable C5 synthon. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the ester provides a handle for hydrolysis, reduction, or transesterification. This dual reactivity allows for sequential or selective modifications, making it a strategic component in multistep synthetic pathways.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₉NO₂ | PubChem[1] |

| Molecular Weight | 127.14 g/mol | PubChem[1] |

| SMILES | COC(=O)CCCC#N | PubChem[1] |

| CAS Number | 41126-15-2 | PubChem[1] |

The Strategic Value of the Nitrile Pharmacophore in Drug Design